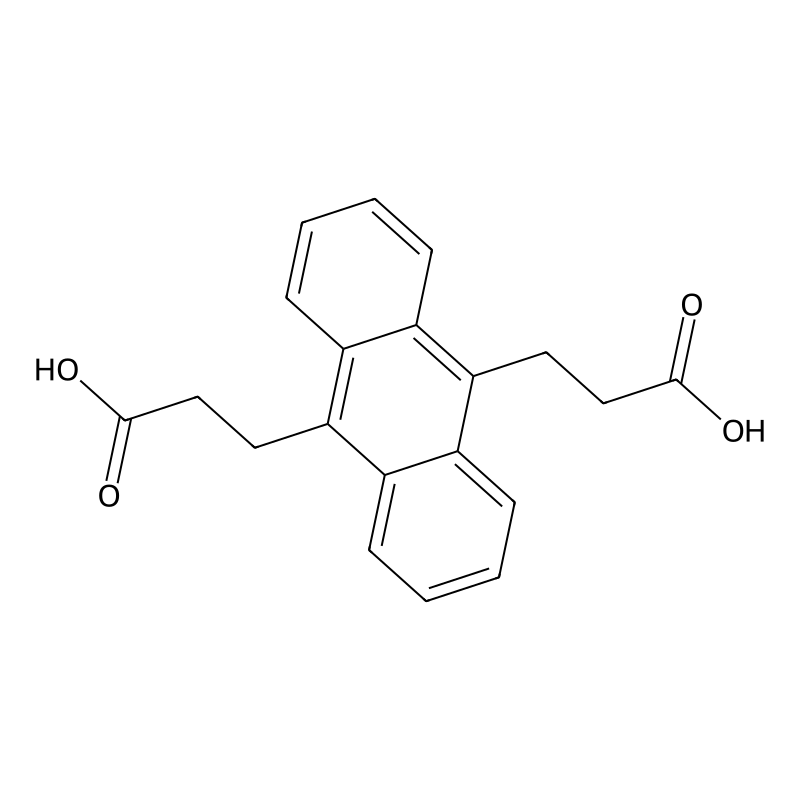9,10-Anthracenedipropanoic acid

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Organic Chemistry
Anthracene is a polycyclic aromatic hydrocarbon (PAH) molecule. PAHs are a class of organic compounds studied for their unique chemical properties such as conductivity and fluorescence . Research in organic chemistry may involve synthesizing and analyzing anthracene derivatives to understand their chemical reactivity and potential applications.
Materials Science
Due to their aromatic structure, anthracene derivatives can be candidates for novel materials with specific functionalities. Research in materials science might explore 9,10-Anthracenedipropanoic acid for applications in areas like organic electronics or sensors .
Biomedical Research
9,10-Anthracenedipropanoic acid is an organic compound characterized by its anthracene backbone with two propanoic acid groups attached at the 9 and 10 positions. Its molecular formula is CHO, and it is known for its role in photochemical processes, particularly in the generation of singlet oxygen. This compound exhibits unique photophysical properties, making it valuable in various scientific applications, including photodynamic therapy and as a probe for singlet oxygen detection.
The mechanism of action of 9,10-anthracenedipropanoic acid in detecting singlet oxygen relies on its ability to undergo energy transfer. When ¹O₂ collides with the anthracene core of the molecule, the excited state energy of ¹O₂ is transferred to the anthracene, leading to the deactivation of ¹O₂ and the excitation of the anthracene. This excited state anthracene then emits fluorescence, which can be measured and used to quantify the amount of ¹O₂ present [].
The primary chemical reaction involving 9,10-anthracenedipropanoic acid is its interaction with singlet oxygen (). Upon exposure to singlet oxygen, this compound irreversibly forms an endoperoxide derivative. This reaction leads to photobleaching, which can be quantitatively measured by monitoring the absorbance changes in the ultraviolet-visible spectrum . The generation of singlet oxygen can also be optimized through various experimental conditions, making it a useful probe for studying photodynamic processes .
9,10-Anthracenedipropanoic acid has been studied for its biological activities, particularly in the context of photodynamic therapy. It has shown potential as a sensitizer that can generate reactive oxygen species upon light activation. These reactive species can induce cytotoxic effects on targeted cells, which is beneficial for treating certain types of cancer. Additionally, the compound's ability to generate singlet oxygen makes it a valuable tool in biological research for understanding oxidative stress and related pathways .
The synthesis of 9,10-anthracenedipropanoic acid typically involves several steps:
- Starting Material: The synthesis begins with anthracene or its derivatives.
- Alkylation: The anthracene is subjected to alkylation with propanoic acid derivatives using appropriate reagents such as alkyl halides and bases.
- Purification: The resulting product is purified through recrystallization or chromatography techniques to obtain high-purity 9,10-anthracenedipropanoic acid.
Alternative methods may include modifications of existing synthetic routes to enhance yield or reduce environmental impact .
The applications of 9,10-anthracenedipropanoic acid are diverse:
- Photodynamic Therapy: Utilized as a photosensitizer to induce cytotoxicity in cancer cells.
- Chemical Probes: Acts as a probe for detecting singlet oxygen in various chemical and biological systems.
- Material Science: Used in the development of materials that require specific photophysical properties.
Its unique properties make it suitable for research in both medicinal chemistry and materials science .
Studies on the interactions of 9,10-anthracenedipropanoic acid with other molecules have highlighted its role as a probe for singlet oxygen generation. It interacts with various biological molecules, leading to oxidative modifications that can be quantified. These interactions are critical for understanding the mechanisms of oxidative stress and its implications in diseases .
Several compounds exhibit structural or functional similarities to 9,10-anthracenedipropanoic acid. Here are some notable examples:
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| 9,10-Anthracenedicarboxylic Acid | Two carboxylic acid groups at 9 and 10 | More acidic; used in polymer chemistry |
| 9-Aminoanthracene | Amino group substitution at position 9 | Exhibits fluorescence; used in dye applications |
| 1,8-Dihydroxyanthraquinone | Hydroxy groups at positions 1 and 8 | Known for its antioxidant properties |
While these compounds share similar anthracene backbones or functional groups, the presence of specific substituents in 9,10-anthracenedipropanoic acid allows it to uniquely function as a photosensitizer and singlet oxygen probe .
XLogP3
GHS Hazard Statements
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms


Irritant;Environmental Hazard








